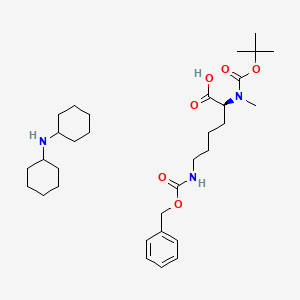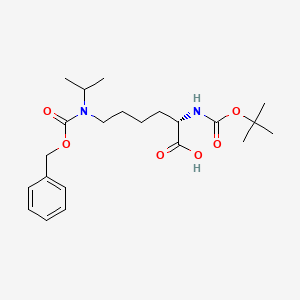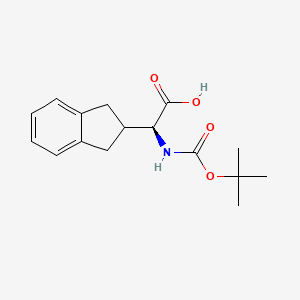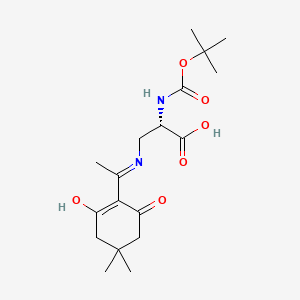![molecular formula C13H23NO4 B613751 Ácido 4-pentenoico, 2-[[(1,1-dimethyletoxi)carbonil]amino]-2-metil-, éster etílico, (2R)- CAS No. 1263046-12-3](/img/structure/B613751.png)
Ácido 4-pentenoico, 2-[[(1,1-dimethyletoxi)carbonil]amino]-2-metil-, éster etílico, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol. The IUPAC name for this compound is ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Agente antiviral contra el coronavirus
Este compuesto se ha identificado como un agente antiviral contra el coronavirus {svg_1}. Inhibe la actividad de los coronavirus, lo que podría convertirlo en un candidato potencial para el desarrollo de tratamientos para las enfermedades causadas por estos virus {svg_2}.
Protección del grupo amino
El compuesto se utiliza en la síntesis de monómeros protegidos con bromo-terc-butiloxicarbonilo (Br-t-BOC)-amino {svg_3}. Estos monómeros se utilizan en la producción de polímeros con grupos laterales amino protegidos {svg_4}. El grupo Br-t-BOC es estable en disolventes no polares y se descompone en un entorno más polar, lo que lo convierte en un grupo protector de amino sensible a la polaridad del disolvente {svg_5}.
Polimerización por radicales libres
El compuesto participa en el proceso de polimerización por radicales libres para producir poli ((Br-t-BOC)-aminoetil (met)acrilato) con grupos laterales amino protegidos {svg_6}. Este proceso es crucial en la producción de varios tipos de polímeros {svg_7}.
Estudios de desprotección
El compuesto se utiliza en estudios de desprotección {svg_8}. La cinética del paso de desprotección se puede seguir mediante espectroscopia de RMN de 1H, y se pueden estudiar los efectos de la polaridad del disolvente y los efectos del grupo vecino sobre la cinética de la desprotección {svg_9}.
Mecanismo De Acción
The mechanism of action of EMMPEA is not fully understood. However, it has been found to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is thought to act by binding to the active site of these enzymes, thus blocking the activity of the enzyme. Additionally, it has been found to have antioxidant properties, which may be useful in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMMPEA are not fully understood. However, it has been found to have a number of beneficial effects. It has been found to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, it has been found to have antioxidant properties, which may be useful in the prevention of certain diseases. It has also been studied for its potential use in drug development, as it has been found to be an effective inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EMMPEA in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it has been found to be an effective inhibitor of certain enzymes, making it useful in biochemical and physiological studies. However, there are some limitations to using EMMPEA in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can degrade over time, making it unsuitable for long-term experiments.
Direcciones Futuras
There are a number of potential future directions for the use of EMMPEA in scientific research. For example, it could be further studied for its potential use in drug development, as it has been found to be an effective inhibitor of certain enzymes. Additionally, it could be studied for its potential use in the prevention of certain diseases, as it has been found to have antioxidant properties. Furthermore, it could be studied for its potential use in environmental studies, as it has been found to have a number of beneficial effects on organisms and the environment. Finally, it could be studied for its potential use in the synthesis of other compounds, as it has been found to be an effective catalyst in certain reactions.
Métodos De Síntesis
EMMPEA is synthesized in the laboratory by a process known as esterification. This process involves the reaction of an alcohol and an acid, in this case 2-methyl-2-propanol and ethanoic acid, to form an ester. The reaction is catalyzed by sulfuric acid, and the product is purified by recrystallization. The process is relatively simple and has been used in many research laboratories.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include keeping it cool, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-7-9-13(6,10(15)17-8-2)14-11(16)18-12(3,4)5/h7H,1,8-9H2,2-6H3,(H,14,16)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNUZALGJAHALH-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)









